molecular formula C8H11N3OS B12970413 4-Cyclopropyl-2-methylthiazole-5-carbohydrazide

4-Cyclopropyl-2-methylthiazole-5-carbohydrazide

Cat. No.: B12970413
M. Wt: 197.26 g/mol
InChI Key: BGXYSBBWADJYJF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylthiazole-5-carbohydrazide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbohydrazide typically involves the formation of the thiazole ring followed by the introduction of the carbohydrazide group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylamine with 2-bromo-3-methylthiophene-5-carboxylic acid can lead to the formation of the thiazole ring, which is then further reacted with hydrazine hydrate to introduce the carbohydrazide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methylthiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

4-Cyclopropyl-2-methylthiazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt the function of bacterial cell walls, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-methylthiazole-5-carbohydrazide
  • 4-Methylthiazole-5-carboxaldehyde
  • Ethyl 4-(4-chlorophenyl)-2-methylthiazole-5-carboxylate

Uniqueness

4-Cyclopropyl-2-methylthiazole-5-carbohydrazide is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-1,3-thiazole-5-carbohydrazide

InChI

InChI=1S/C8H11N3OS/c1-4-10-6(5-2-3-5)7(13-4)8(12)11-9/h5H,2-3,9H2,1H3,(H,11,12)

InChI Key

BGXYSBBWADJYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NN)C2CC2

Origin of Product

United States

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